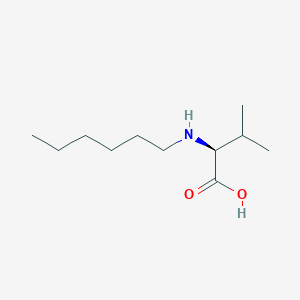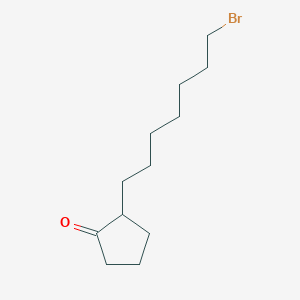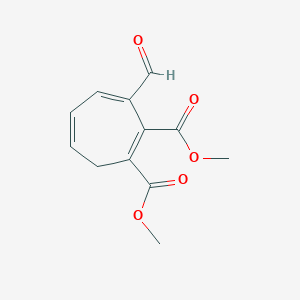![molecular formula C23H20N2 B14512682 2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline CAS No. 62556-06-3](/img/structure/B14512682.png)
2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a conjugated system that includes two quinoline moieties connected by a propenylidene bridge, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline typically involves the condensation of 1-ethylquinoline-2-carbaldehyde with a suitable propenylidene precursor. The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials due to its conjugated system and photophysical properties.
作用机制
The mechanism of action of 2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated system allows it to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can bind to proteins and enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-Ethyl-2-[3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinolinium iodide
- 1-Ethyl-2-[(1E,3E)-3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]quinolinium chloride
- 1,1’-Diethyl-2,2’-carbocyanine chloride
Uniqueness
2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
属性
CAS 编号 |
62556-06-3 |
|---|---|
分子式 |
C23H20N2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-ethyl-2-(3-quinolin-2-ylprop-2-enylidene)quinoline |
InChI |
InChI=1S/C23H20N2/c1-2-25-21(17-15-19-9-4-6-13-23(19)25)11-7-10-20-16-14-18-8-3-5-12-22(18)24-20/h3-17H,2H2,1H3 |
InChI 键 |
AESUERRYMKWNNT-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC=CC2=NC3=CC=CC=C3C=C2)C=CC4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)

![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)


![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)



![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
